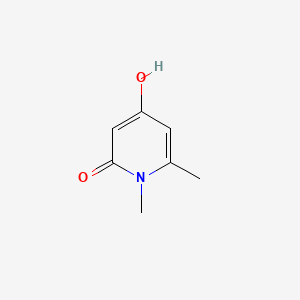

4-hydroxy-1,6-dimethylpyridin-2(1H)-one

説明

4-hydroxy-1,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the first and sixth positions on the pyridine ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,6-dimethylpyridine, the introduction of a hydroxyl group at the fourth position can be achieved through selective oxidation reactions. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic oxidation of 2,6-dimethylpyridine using a suitable catalyst and oxidizing agent. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or distillation.

化学反応の分析

Types of Reactions

4-hydroxy-1,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of 4-oxo-1,6-dimethylpyridin-2(1H)-one.

Reduction: The compound can be reduced to form 4-hydroxy-1,6-dimethylpiperidine, where the pyridine ring is converted to a piperidine ring.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I).

Major Products Formed

Oxidation: 4-oxo-1,6-dimethylpyridin-2(1H)-one.

Reduction: 4-hydroxy-1,6-dimethylpiperidine.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学的研究の応用

4-hydroxy-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving pyridine derivatives. It may also serve as a ligand in the study of metal-binding proteins.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, while the methyl groups may influence the compound’s hydrophobic interactions. The exact molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Similar Compounds

4-hydroxy-2-methylpyridine: Lacks the additional methyl group at the sixth position.

2,6-dimethylpyridine: Lacks the hydroxyl group at the fourth position.

4-hydroxy-1-methylpyridin-2(1H)-one: Lacks the additional methyl group at the sixth position.

Uniqueness

4-hydroxy-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of both the hydroxyl group and two methyl groups, which impart distinct chemical and physical properties

生物活性

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one, a pyridinone derivative, has garnered attention for its diverse biological activities. This compound acts primarily as an agonist for the ghrelin receptor and exhibits potential as a biofilm inhibitor against Pseudomonas aeruginosa. This article explores the compound's biological mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group at the 4-position and methyl groups at the 1 and 6 positions of the pyridine ring, contributing to its unique biological properties.

Ghrelin Receptor Agonism

Research indicates that this compound functions as a selective agonist for the ghrelin receptor (GHS-R1a). In vitro studies demonstrated that this compound significantly increased food intake in mouse models following peripheral administration. The orexigenic effect was noted to last up to six hours post-administration, making it a promising candidate for treating conditions associated with appetite loss, such as cachexia in cancer patients .

Biofilm Inhibition

Additionally, this compound has shown efficacy as a biofilm inhibitor against Pseudomonas aeruginosa. A series of derivatives were synthesized and tested for their ability to disrupt biofilm formation. One notable derivative exhibited 68.67% inhibition of biofilm formation at a concentration of 20 μM. Mechanistic studies revealed that these compounds not only interfere with quorum sensing but also act as iron chelators, thereby disrupting essential nutrient uptake in bacteria .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and pathways:

- Ghrelin Receptor Activation : The compound binds to GHS-R1a, stimulating appetite-related pathways.

- Biofilm Disruption : It inhibits quorum sensing mechanisms in Pseudomonas aeruginosa, leading to reduced biofilm formation and increased susceptibility to antibiotics.

特性

IUPAC Name |

4-hydroxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(10)8(5)2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLIGRQKDXWIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715606, DTXSID901278746 | |

| Record name | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815788 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6052-75-1, 875233-05-9 | |

| Record name | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。